Bay 65-1942 (free base) is a chemical compound recognized for its role as a selective inhibitor of IκB kinase subunit beta (IKKβ). This compound has garnered attention due to its potential therapeutic applications, particularly in the context of diseases characterized by excessive activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The compound is classified as an ATP-competitive inhibitor, with an IC50 value of 10 μM and a Ki value of 2 nM, indicating its potency in inhibiting IKKβ activity .
Bay 65-1942 is classified under the category of small molecule inhibitors, specifically targeting kinases involved in inflammatory and immune responses. Its primary mechanism involves the inhibition of IKKβ, which plays a crucial role in the NF-κB signaling pathway, a pathway integral to various physiological processes including inflammation, cell survival, and immune responses .
The synthesis of Bay 65-1942 involves several chemical reactions that allow for the construction of its complex molecular structure. The detailed synthetic route typically includes:
Although specific synthetic routes may vary among laboratories, the general approach focuses on optimizing yield and purity while minimizing byproducts .
Bay 65-1942 has a molecular formula of C22H25N3O4 and a molecular weight of approximately 395.45 g/mol. The structural representation includes:
The standard InChIKey for Bay 65-1942 is IGJVFGZEWDGDOO-CQSZACIVSA-N, which facilitates its identification in chemical databases .
Bay 65-1942 participates in several chemical reactions primarily related to its function as an inhibitor:
These reactions underscore the compound's potential therapeutic applications in conditions where NF-κB signaling is dysregulated.
The mechanism of action for Bay 65-1942 involves several steps:
Studies have shown that administration of Bay 65-1942 before ischemic events significantly reduces myocardial infarct size and preserves cardiac function .
Bay 65-1942 exhibits distinct physical and chemical properties:
These properties are critical for handling and application in laboratory settings .
Bay 65-1942 has several scientific applications:
IKKβ (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta) serves as the catalytic engine of the canonical NF-κB pathway. Within the IKK complex—comprising IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB Essential Modulator, IKKγ)—IKKβ phosphorylates IκBα at serine residues 32 and 36. This post-translational modification triggers K48-linked polyubiquitination and proteasomal degradation of IκBα, liberating NF-κB dimers (primarily p50/RelA) for nuclear translocation. Once in the nucleus, these dimers drive transcription of >150 pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines (MCP-1, CXCL2), adhesion molecules (VCAM-1, ICAM-1), and enzymes (COX-2, iNOS) [1] [3] [8].
The canonical pathway responds rapidly (<30 minutes) to diverse stimuli: pathogen-associated molecular patterns (PAMPs) via Toll-like receptors (TLRs), cytokines (TNF-α, IL-1), T-cell receptor (TCR) engagement, and ischemia-reperfusion-induced damage-associated molecular patterns (DAMPs) [1] [5]. Genetic studies demonstrate that IKKβ ablation (unlike IKKα) abolishes canonical NF-κB activation, leading to embryonic lethality in mice due to TNF-α-induced hepatocyte apoptosis. This underscores IKKβ’s non-redundant role in inflammation control and cell survival [3] [6].
Table 1: Key Components of Canonical vs. Non-Canonical NF-κB Pathways
Feature | Canonical Pathway | Non-Canonical Pathway |
---|---|---|
Primary Stimuli | TNF-α, IL-1, LPS, TCR/BCR engagement | BAFF, CD40L, LTβR ligands |
Key Kinase | IKKβ (with NEMO dependency) | IKKα (NEMO-independent) |
IKK Complex | IKKα/IKKβ/NEMO heterotrimer | IKKα homodimer |
Inhibitor Targeted | IκBα (degradation) | p100 (processing to p52) |
Active NF-κB Dimer | p50/RelA, p50/c-Rel | p52/RelB |
Biological Functions | Innate immunity, acute inflammation | Lymphoid organogenesis, B-cell maturation |
ATP-competitive inhibitors bind the ATP-binding pocket of kinase catalytic domains, preventing phosphate transfer to substrates. IKKβ inhibitors exploit a unique cysteine residue (Cys46 in human IKKβ) within the kinase domain, enabling selective targeting over IKKα. Upon binding, these inhibitors stabilize the kinase in an inactive conformation, blocking IκBα phosphorylation and subsequent NF-κB activation [2] [7].
Bay 65-1942 (CmpdA) exemplifies this class. Biochemical assays reveal it inhibits IKKβ with IC₅₀ values of 10–40 nM, exhibiting >350-fold selectivity over IKKα (IC₅₀ = 14 µM) [2] [9]. Its mechanism involves:
Table 2: Select IKKβ ATP-Competitive Inhibitors and Their Properties
Inhibitor | IKKβ IC₅₀ (nM) | Selectivity vs. IKKα | Key Off-Targets | Therapeutic Models Tested |
---|---|---|---|---|
Bay 65-1942 | 10–40 | >350-fold | None reported | Cisplatin-resistant HNSCC [9] |
TPCA-1 | 18 | ~22-fold | STAT3 | Arthritis, COPD [2] |
MLN120B | 60 | >1000-fold | Minimal (30-kinase panel) | Multiple myeloma [2] |
SC-514 | 3000–12000 | >15-fold | CDK2, Aurora A | In vitro inflammation models [2] |
In renal IRI, hypoxia-reoxygenation cycles trigger DAMP release (e.g., HMGB1), activating TLR4/MyD88 signaling. This rapidly engages the IKKβ/NF-κB axis, driving:
Constitutive IKKβ/NF-κB activation occurs in diverse cancers (e.g., HNSCC, lymphoma, breast), promoting:
Table 3: Synergistic Effects of Bay 65-1942 and Dasatinib in Cisplatin-Resistant HNSCC
Treatment | SRC Inhibition | IKKβ/NF-κB Inhibition | ETS-1 Expression | Cell Viability | Apoptosis Induction |
---|---|---|---|---|---|
Dasatinib Alone | Complete | Increased (compensatory) | Modest decrease | ~60% reduction | Minimal |
Bay 65-1942 Alone | None | Complete | Significant decrease | ~50% reduction | Moderate |
Combination Therapy | Complete | Complete | Ablated | >90% reduction | Potent (caspase-3 activation) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7